Methyl 5-Formyl-2-hydroxybenzoate
Overview
Description
Methyl 5-Formyl-2-hydroxybenzoate is a research compound. Its molecular formula is C9H8O4 . It is also known as Methyl 5-Formylsalicylate .
Molecular Structure Analysis
The molecular weight of this compound is 180.16 g/mol . The InChI code is 1S/C9H8O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-5,11H,1H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 180.16 g/mol . Its InChI code is 1S/C9H8O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-5,11H,1H3 . It is usually stored at room temperature in an inert atmosphere .Scientific Research Applications
Chemical Synthesis
Methyl 5-Formyl-2-hydroxybenzoate is involved in various chemical syntheses. An example is its use in the large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, designed for the treatment of hyperproliferative and inflammatory disorders and cancer. The synthesis process starts with commercially available compounds and involves several steps, including condensation and hydrogenation (Kucerovy et al., 1997).
Pharmaceutical Applications
In pharmaceuticals, this compound derivatives like Methyl 4-hydroxybenzoate (commonly known as methyl paraben) are used as antimicrobial agents in personal care products and food preservatives. Studies involving crystal structure analysis, Hirshfeld surface analysis, and computational calculations have been conducted to understand its molecular interactions and pharmaceutical activity (Sharfalddin et al., 2020).
Photostabilization and Environmental Studies
This compound and its related compounds are studied for their role in photostabilization. For instance, methyl salicylate, a phenol-methylated ester related to this compound, has been investigated for its ability to generate and quench singlet molecular oxygen, a crucial factor in material degradation under light exposure (Soltermann et al., 1995).
Role in Biological Systems
This compound plays a role in various biological systems. For example, its derivative, hexyl 2-formyl-3-hydroxybenzoate, exhibits significant antifungal activity, as demonstrated in studies on the bulb mite Rhizoglyphus robini (Leal et al., 1990).
Safety and Hazards
Mechanism of Action
- The primary target of Methyl 5-Formyl-2-hydroxybenzoate (also known as 5-Formyl-2-hydroxybenzoic acid methyl ester) is not well-documented in the literature. However, in the pharmaceutical industry, it serves as an intermediate in the synthesis of various drugs. Its mechanism of action in this context depends on the specific drug being synthesized .
- This compound interacts with its target(s) through chemical reactions. These interactions lead to the formation of more complex molecules, which are essential for drug synthesis. Unfortunately, detailed information about the specific molecular interactions remains limited .
- Environmental factors, such as temperature, pH, and solvent conditions, can influence the stability and efficacy of this compound during drug synthesis. However, detailed studies on its environmental behavior are scarce .
Target of Action
Mode of Action
Pharmacokinetics
- Information regarding the absorption of this compound is not available. The volume of distribution for this compound is not documented. Specific metabolic pathways and elimination processes remain unknown. No data on protein binding is currently available .
Action Environment
If you have any additional questions or need further clarification, feel free to ask! 😊
Properties
IUPAC Name |
methyl 5-formyl-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKWVPNWHOCFBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559395 | |
Record name | Methyl 5-formyl-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41489-76-3 | |
Record name | Benzoic acid, 5-formyl-2-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41489-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-formyl-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-Formylsalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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